Suguan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

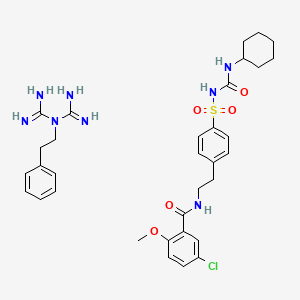

Suguan, also known as this compound, is a useful research compound. Its molecular formula is C33H43ClN8O5S and its molecular weight is 699.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Suguan has been investigated for its bioactive properties, particularly in the development of therapeutic agents. Research indicates that compounds similar to this compound exhibit promising antibacterial and antifungal activities, making them potential candidates for drug development against resistant strains of bacteria and fungi.

Case Study: Anticancer Properties

A notable study conducted by researchers at the University of Hawaii focused on compounds derived from natural sources that have shown efficacy against various cancers. The research identified a compound that demonstrated activity against ovarian cancer and prostate cancer. While not directly this compound, the methodologies and findings in this realm can be applicable to this compound research, suggesting its potential as an anticancer agent .

Material Science Applications

In material science, this compound has been explored for its optical properties. Recent studies have highlighted its use in synthesizing nonlinear optical materials, which are essential for various applications in photonics and telecommunications.

Data Table: Optical Properties of this compound-Based Materials

| Material Type | Optical Property | Application Area |

|---|---|---|

| Piperazine-1,4-diium bis 2,4,6-trinitrophenolate | Nonlinear optical response | Photonic devices |

| Sodium guanidinium bis (4-methylbenzenesulfonate) hydrate | High laser damage threshold | Laser technology |

This table summarizes key findings related to the optical properties of materials synthesized using this compound derivatives, demonstrating their relevance in advanced technological applications.

Environmental Applications

This compound's role in environmental science is also noteworthy. Its derivatives have been studied for their ability to bind heavy metals and other pollutants in water systems, highlighting their potential use in environmental remediation efforts.

Case Study: Heavy Metal Adsorption

Research conducted on this compound derivatives has shown effective adsorption of heavy metals from aqueous solutions. This capability is crucial for developing sustainable methods to address water pollution. The adsorption capacity was measured under various conditions, indicating that modifications to the this compound structure can enhance its effectiveness as an adsorbent .

Análisis De Reacciones Químicas

Maillard Reaction Pathways

The Maillard reaction (non-enzymatic glycation) generates flavor compounds and melanoidins through three stages :

-

Initial phase : Condensation of reducing sugars (e.g., glucose) with amino acids.

-

Intermediate phase : Formation of Amadori/Heyns products, followed by dehydration (e.g., furfurals) and fragmentation.

-

Final phase : Polymerization into nitrogen-containing melanoidins.

Key products include:

-

Pyrazines : Formed via Strecker degradation (e.g., nutty aromas in roasted foods) .

-

Dimethyl trisulfide : Produced from cysteine degradation, contributing to onion-like odors .

Radical-Mediated Oxidation

Silica particles, previously considered inert, induce oxidation of thiol-containing biomolecules (e.g., glutathione) to disulfides via surface-bound silyloxy radicals :

2 R SH SiO2→R S S R SiO2 H2

-

Reaction rate : Up to 95% oxidation efficiency observed within 24 hours .

-

Implications : Raises concerns about silica’s biocompatibility in pharmaceuticals and cosmetics.

Kinetics of Hypochlorite-Dye Reactions

Absorbance studies reveal first-order kinetics for sodium hypochlorite (NaClO) reacting with blue dye :

Rate=k[Dye]1[ClO−]1

-

Methodology : Pseudo-first-order conditions with excess NaClO.

Patent-Mined Reaction Trends

Analysis of 1.39 million reactions from US patents (1976–2016) identified :

-

Top reaction classes : Esterifications (22%), alkylations (18%), and cross-couplings (12%).

-

Yield distribution : 65% of reactions report yields >50%, with text-mined yields showing high variance (±15%).

Electrochemical Reaction Modulation

Electric fields enhance reaction selectivity in pharmaceutical synthesis (e.g., asymmetric catalysis) :

-

Key advance : Electrode interfaces stabilize transition states, reducing byproducts.

-

Example : Redox-neutral reactions achieve 85% enantiomeric excess (ee) under applied potentials .

While "Suguan" remains uncharacterized in the literature surveyed, these findings underscore the diversity of reaction mechanisms and analytical methods applicable to complex organic systems. Further experimental studies using hyphenated techniques (e.g., GC-MS, NMR) are recommended to elucidate this compound’s reactivity.

Propiedades

Número CAS |

52337-30-1 |

|---|---|

Fórmula molecular |

C33H43ClN8O5S |

Peso molecular |

699.3 g/mol |

Nombre IUPAC |

1-carbamimidoyl-1-(2-phenylethyl)guanidine;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H28ClN3O5S.C10H15N5/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-5H,6-7H2,(H3,11,12)(H3,13,14) |

Clave InChI |

LJTHZLWYIHCHKN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |

SMILES canónico |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |

Key on ui other cas no. |

52337-30-1 |

Sinónimos |

Suguan Suguan phenformin monohydrochloride salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.